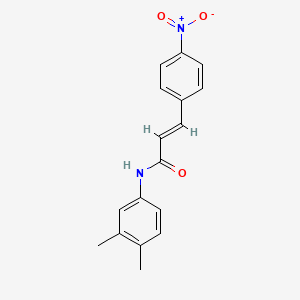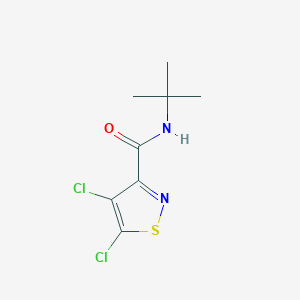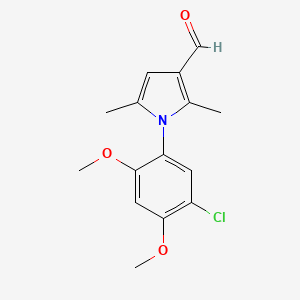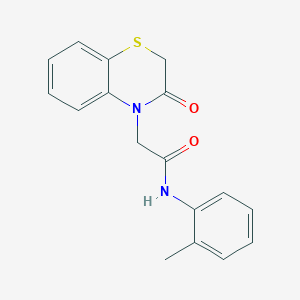
N-(3,4-dimethylphenyl)-3-(4-nitrophenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dimethylphenyl)-3-(4-nitrophenyl)acrylamide, also known as DANA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DANA is a yellow crystalline powder that is soluble in organic solvents, and it is often used as a reagent in various chemical reactions.
Mecanismo De Acción
The mechanism of action of N-(3,4-dimethylphenyl)-3-(4-nitrophenyl)acrylamide involves the covalent modification of the active site of the enzyme. N-(3,4-dimethylphenyl)-3-(4-nitrophenyl)acrylamide contains a Michael acceptor group, which reacts with the nucleophilic residues in the active site of the enzyme. This covalent modification results in the irreversible inhibition of the enzyme.
Biochemical and Physiological Effects:
N-(3,4-dimethylphenyl)-3-(4-nitrophenyl)acrylamide has been shown to have various biochemical and physiological effects. Inhibition of acyltransferases by N-(3,4-dimethylphenyl)-3-(4-nitrophenyl)acrylamide has been shown to affect lipid metabolism and protein acylation. N-(3,4-dimethylphenyl)-3-(4-nitrophenyl)acrylamide has also been shown to inhibit the activity of other enzymes, including proteases and kinases. The inhibition of these enzymes by N-(3,4-dimethylphenyl)-3-(4-nitrophenyl)acrylamide has been used to study the role of these enzymes in various biological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(3,4-dimethylphenyl)-3-(4-nitrophenyl)acrylamide in lab experiments is its ability to irreversibly inhibit the activity of enzymes. This allows for the study of the role of specific enzymes in various biological processes. However, one of the limitations of using N-(3,4-dimethylphenyl)-3-(4-nitrophenyl)acrylamide is its potential toxicity. N-(3,4-dimethylphenyl)-3-(4-nitrophenyl)acrylamide has been shown to be toxic to cells at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the use of N-(3,4-dimethylphenyl)-3-(4-nitrophenyl)acrylamide in scientific research. One area of research is the development of new inhibitors of acyltransferases based on the structure of N-(3,4-dimethylphenyl)-3-(4-nitrophenyl)acrylamide. Another area of research is the study of the role of acyltransferases in various diseases, including cancer and metabolic disorders. Additionally, the use of N-(3,4-dimethylphenyl)-3-(4-nitrophenyl)acrylamide in the study of other enzymes, including proteases and kinases, could lead to the development of new therapies for various diseases.
Conclusion:
In conclusion, N-(3,4-dimethylphenyl)-3-(4-nitrophenyl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its unique properties. The synthesis of N-(3,4-dimethylphenyl)-3-(4-nitrophenyl)acrylamide involves the reaction between 3,4-dimethylphenylamine and 4-nitrocinnamic acid. N-(3,4-dimethylphenyl)-3-(4-nitrophenyl)acrylamide has been widely used in scientific research due to its ability to inhibit the activity of various enzymes. The mechanism of action of N-(3,4-dimethylphenyl)-3-(4-nitrophenyl)acrylamide involves the covalent modification of the active site of the enzyme. N-(3,4-dimethylphenyl)-3-(4-nitrophenyl)acrylamide has various biochemical and physiological effects and has both advantages and limitations for lab experiments. There are several future directions for the use of N-(3,4-dimethylphenyl)-3-(4-nitrophenyl)acrylamide in scientific research, including the development of new inhibitors of acyltransferases and the study of the role of acyltransferases in various diseases.
Métodos De Síntesis
The synthesis of N-(3,4-dimethylphenyl)-3-(4-nitrophenyl)acrylamide involves the reaction between 3,4-dimethylphenylamine and 4-nitrocinnamic acid. The reaction is carried out in the presence of a catalyst such as sulfuric acid or phosphoric acid. The resulting product is then purified through recrystallization and characterized using various spectroscopic techniques.
Aplicaciones Científicas De Investigación
N-(3,4-dimethylphenyl)-3-(4-nitrophenyl)acrylamide has been widely used in scientific research due to its ability to inhibit the activity of various enzymes. One of the primary uses of N-(3,4-dimethylphenyl)-3-(4-nitrophenyl)acrylamide is in the study of the mechanism of action of acyltransferases. N-(3,4-dimethylphenyl)-3-(4-nitrophenyl)acrylamide has been shown to be a potent inhibitor of acyltransferases, which are enzymes that are involved in the transfer of acyl groups from one molecule to another. The inhibition of acyltransferases by N-(3,4-dimethylphenyl)-3-(4-nitrophenyl)acrylamide has been used to study the role of these enzymes in various biological processes, including lipid metabolism and protein acylation.
Propiedades
IUPAC Name |
(E)-N-(3,4-dimethylphenyl)-3-(4-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-12-3-7-15(11-13(12)2)18-17(20)10-6-14-4-8-16(9-5-14)19(21)22/h3-11H,1-2H3,(H,18,20)/b10-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTHZDVRONJBODY-UXBLZVDNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(3,4-dimethylphenyl)-3-(4-nitrophenyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-methylphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5741333.png)


![2-[(1-naphthylamino)carbonyl]-5-nitrobenzoic acid](/img/structure/B5741376.png)

![N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-isopropylpropanamide](/img/structure/B5741387.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-4-methoxybenzamide](/img/structure/B5741388.png)
![1-[(4-chlorophenyl)sulfonyl]-N-cyclopropyl-4-piperidinecarboxamide](/img/structure/B5741394.png)

![N'-{3-[(2,4-dichlorophenoxy)methyl]-4-methoxybenzylidene}-2-({5-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetohydrazide](/img/structure/B5741411.png)
![3-[(4-chlorophenyl)thio]-N-(2-ethylphenyl)propanamide](/img/structure/B5741413.png)
![N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5741418.png)
![2,6-dimethylbenzo-1,4-quinone 1-[O-(4-nitrobenzoyl)oxime]](/img/structure/B5741424.png)
